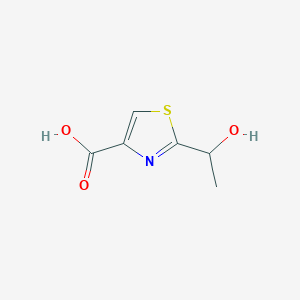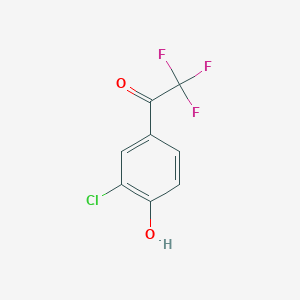
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl) ethanol is a chemical compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the bromination of 1-methylpyrazole followed by the introduction of an ethanol group. One common method involves the reaction of 1-methylpyrazole with bromine in the presence of a suitable solvent, such as acetic acid, to yield 4-bromo-1-methylpyrazole. This intermediate can then be reacted with ethylene oxide under basic conditions to introduce the ethanol group, forming the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl) ethanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The pyrazole ring can be reduced under hydrogenation conditions to form the corresponding dihydropyrazole.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Reactions: Products include 1-(4-azido-1-methyl-1H-pyrazol-5-yl) ethanol or 1-(4-thiocyanato-1-methyl-1H-pyrazol-5-yl) ethanol.
Oxidation Reactions: Products include 1-(4-bromo-1-methyl-1H-pyrazol-5-yl) acetaldehyde or 1-(4-bromo-1-methyl-1H-pyrazol-5-yl) acetic acid.
Reduction Reactions: Products include 1-(4-bromo-1-methyl-1,2-dihydro-1H-pyrazol-5-yl) ethanol.
科学的研究の応用
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl) ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the bromine atom and the ethanol group can influence its binding affinity and selectivity towards these targets. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.
類似化合物との比較
1-Methyl-4-bromopyrazole: Lacks the ethanol group, making it less versatile in certain applications.
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl) ethanol: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1-(4-Bromo-1H-pyrazol-5-yl) ethanol: Lacks the methyl group, which can influence its chemical properties and applications.
Uniqueness: 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl) ethanol is unique due to the combination of the bromine atom, methyl group, and ethanol group on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
1-(4-bromo-2-methylpyrazol-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c1-4(10)6-5(7)3-8-9(6)2/h3-4,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNHPDHUVGIXHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NN1C)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-1-ethyl-1H-benzo[d]imidazole](/img/structure/B7900552.png)

![Naphtho[1,2-d]oxazol-2-ylamine](/img/structure/B7900568.png)









